![molecular formula C18H22N4O3 B3073710 1-(2-(Cyclopentylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018142-65-8](/img/structure/B3073710.png)
1-(2-(Cyclopentylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
This compound is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .
Scientific Research Applications
Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives, structurally related to the chemical , have demonstrated significant versatility in interacting with kinases through multiple binding modes. These compounds bind predominantly at the hinge region of kinases but also form key interactions elsewhere within the kinase pocket, contributing to potency and selectivity. Such interactions underline the importance of these scaffolds in designing kinase inhibitors, with numerous patents claiming their efficacy across a broad range of kinase targets. This suggests potential therapeutic applications in treating diseases where kinase activity is dysregulated (Wenglowsky, 2013).
Pharmacological Properties
The pyrazole carboxylic acid scaffold, closely related to the core structure of the compound , has been noted for its wide range of biological activities. This includes antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The broad spectrum of activity highlights the therapeutic potential of derivatives of this compound in medicinal chemistry. The versatility in biological activities stems from the ability to fine-tune the chemical structure for specific target interactions, which could lead to the development of new drugs for various conditions (Cetin, 2020).
Synthetic Applications
Research focusing on the synthesis of heterocyclic compounds emphasizes the value of pyrazole and its derivatives as key building blocks. These compounds serve as critical intermediates in creating a diverse array of heterocyclic molecules with significant biological and pharmacological activities. The flexibility in synthesizing these derivatives opens avenues for the discovery of novel therapeutic agents, highlighting the importance of such scaffolds in drug development and organic synthesis strategies (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-10-8-13(18(24)25)15-16(11-6-7-11)21-22(17(15)19-10)9-14(23)20-12-4-2-3-5-12/h8,11-12H,2-7,9H2,1H3,(H,20,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRLHJMAJVLTCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CCCC3)C4CC4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111685 | |
Record name | 1-[2-(Cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1018142-65-8 | |
Record name | 1-[2-(Cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018142-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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